7H-Selenino(3,2-f)benzofuran-7-one
Description
Properties
CAS No. |
144190-40-9 |
|---|---|
Molecular Formula |
C11H6O2Se |
Molecular Weight |
249.13 g/mol |
IUPAC Name |
selenopyrano[3,2-f][1]benzofuran-7-one |
InChI |
InChI=1S/C11H6O2Se/c12-11-2-1-8-5-7-3-4-13-9(7)6-10(8)14-11/h1-6H |
InChI Key |
RXRLLIAPOKEIIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)[Se]C2=CC3=C(C=CO3)C=C21 |
Origin of Product |
United States |
Computational Chemistry and Theoretical Investigations of 7h Selenino 3,2 F Benzofuran 7 One
Quantum Chemical Studies of Electronic Structure and Aromaticity
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy
Density Functional Theory (DFT) is a robust computational method used to predict the ground-state electronic structure of molecules. By applying functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the optimized molecular geometry, including bond lengths and angles, of 7H-Selenino(3,2-f)benzofuran-7-one can be determined. These calculations are essential for obtaining a stable, low-energy conformation of the molecule, which serves as the basis for all further computational analysis. researchgate.netresearchgate.net
The planarity and bond characteristics of the fused ring system are of particular interest. DFT calculations for analogous benzofused heterocyclic systems have demonstrated high accuracy in reproducing experimental data where available, lending confidence to the predicted parameters for this selenium-containing analogue. researchgate.netmdpi.com
Optimized Geometric Parameters (Hypothetical Data) This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for 7H-Selenino(3,2-f)benzofuran-7-one are not available in the search results.
| Parameter | Bond | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C=O | ~1.22 |
| Bond Length | C-Se | ~1.90 |
| Bond Length | C-O (furan) | ~1.37 |
| Bond Angle | C-Se-C | ~95.0 |
| Bond Angle | C-O-C (furan) | ~105.0 |
Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. semanticscholar.org
From the HOMO and LUMO energy values, global reactivity descriptors can be calculated:
Chemical Hardness (η): η = (ELUMO – EHOMO) / 2
Chemical Softness (S): S = 1 / (2η)
Electronegativity (χ): χ = -(ELUMO + EHOMO) / 2
Electrophilicity Index (ω): ω = χ² / (2η)
These indices help in quantifying the molecule's reactivity profile, predicting how it will interact with other chemical species. semanticscholar.org
Frontier Orbital Properties and Reactivity Descriptors (Hypothetical Data) This table presents hypothetical data for illustrative purposes.
| Parameter | Calculated Value |
|---|---|
| EHOMO | -6.5 eV |
| ELUMO | -2.5 eV |
| HOMO-LUMO Gap (ΔE) | 4.0 eV |
| Chemical Hardness (η) | 2.0 eV |
| Electronegativity (χ) | 4.5 eV |
| Electrophilicity Index (ω) | 5.06 eV |
Aromaticity Assessment in Fused Selenino-Benzofuranone Systems
The aromaticity of the constituent rings in the 7H-Selenino(3,2-f)benzofuran-7-one system significantly influences its stability and reactivity. Aromaticity can be assessed computationally using several methods:
Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of a ring. researchgate.netresearchgate.net A negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity. NICS(1)zz, calculated 1 Å above the ring plane and considering the out-of-plane tensor component, is often used for a more refined analysis. nih.gov
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the degree of bond length equalization within a ring, comparing it to an ideal aromatic system. researchgate.netnih.gov A HOMA value close to 1 indicates high aromaticity, while values near 0 suggest a non-aromatic system.
For the fused system of 7H-Selenino(3,2-f)benzofuran-7-one, these indices would be calculated for the benzene (B151609), furan, and selenin rings individually to understand the electronic delocalization and aromatic character of each component.
Simulation of Reaction Mechanisms for Synthetic Pathways involving 7H-Selenino(3,2-f)benzofuran-7-one
Computational chemistry can be employed to elucidate the mechanisms of chemical reactions. For the synthesis of 7H-Selenino(3,2-f)benzofuran-7-one, theoretical modeling can identify the transition states and intermediates along a proposed reaction coordinate. researchgate.netnih.gov By calculating the activation energies for different potential pathways, the most energetically favorable route can be predicted. This information is invaluable for optimizing reaction conditions such as temperature, catalysts, and solvents to improve product yield and selectivity. oregonstate.edunih.gov
Conformational Analysis and Energetic Profiles of Derivatives
Introducing substituents onto the 7H-Selenino(3,2-f)benzofuran-7-one scaffold can lead to various conformers. Conformational analysis involves systematically exploring the potential energy surface of these derivatives to identify stable low-energy structures. This is often done by performing relaxed potential energy surface (PES) scans, where a specific dihedral angle is varied incrementally, and the energy is minimized at each step. Understanding the conformational preferences and the energy barriers to rotation is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.
Theoretical Spectroscopic Data Prediction and Validation
Computational methods can predict various types of spectra, which can aid in the characterization of newly synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H, 13C, and even 77Se NMR chemical shifts. nih.govresearchgate.net Comparing these predicted shifts with experimental data can confirm the molecular structure.
Infrared (IR) Spectroscopy: DFT frequency calculations can predict the vibrational modes of the molecule, corresponding to the peaks in an IR spectrum. researchgate.netresearchgate.net This allows for the assignment of experimental bands to specific functional group vibrations.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net This provides insight into the electronic transitions occurring within the molecule.
Catalytic Applications of 7h Selenino 3,2 F Benzofuran 7 One Derivatives
Transition Metal Catalysis Featuring 7H-Selenino(3,2-f)benzofuran-7-one Derived Ligands
The development of novel ligands is a cornerstone of homogeneous catalysis. Organoselenium compounds have emerged as valuable ligands for transition metals due to their stability, good solubility, and excellent electron-donating properties. researchgate.net The selenium atom in 7H-Selenino(3,2-f)benzofuran-7-one derivatives can act as a soft donor, forming stable complexes with various transition metals.
Derivatives of 7H-Selenino(3,2-f)benzofuran-7-one can be functionalized to create ligands tailored for specific catalytic reactions. By introducing different substituents on the benzofuran (B130515) or selenino-one rings, the steric and electronic properties of the ligand can be fine-tuned. This modularity allows for the optimization of the catalyst's activity and selectivity for a desired transformation. rsc.org Metal complexes of selenium-based ligands have been successfully employed in a variety of coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira reactions, as well as in oxidation and hydrogenation processes. researchgate.netresearchgate.net
While soluble metal complexes of 7H-Selenino(3,2-f)benzofuran-7-one derivatives would be employed in homogeneous catalysis, these ligands could also be immobilized on solid supports to create heterogeneous catalysts. rsc.org Heterogenization offers the advantages of easy catalyst separation and recycling, which are crucial for sustainable chemical processes. The development of heterogeneous catalysts using organoselenium ligands is an active area of research, with applications in various organic transformations. rsc.org
The table below summarizes the application of transition metal complexes with organoselenium ligands in various catalytic reactions, providing a basis for the potential applications of 7H-Selenino(3,2-f)benzofuran-7-one-based catalysts.
| Ligand Type | Metal | Reaction Type | Reference |
| Organoselenium Schiff Base | Ruthenium | N-alkylation, Aerobic Oxidation | researchgate.net |
| Cp*Ir-Selenium Complex | Iridium | Transfer Hydrogenation | researchgate.net |
| General Organoselenium Ligands | Various | Coupling, Oxidation, Reduction | researchgate.netnih.govrsc.org |
Asymmetric Catalysis Employing Chiral 7H-Selenino(3,2-f)benzofuran-7-one Analogues
The synthesis of enantiomerically pure compounds is a major goal in modern chemistry, particularly for the pharmaceutical industry. Chiral organoselenium compounds have gained significant attention as catalysts and ligands in asymmetric synthesis. mdpi.comthieme-connect.com By introducing chirality into the structure of 7H-Selenino(3,2-f)benzofuran-7-one, either at the carbon framework or by creating a chiral center at the selenium atom, it is possible to design catalysts for enantioselective reactions.
Chiral bifunctional selenides, for instance, have been shown to be effective organocatalysts in asymmetric halocyclization reactions. researchgate.net Furthermore, chiral selenium-containing ligands have been successfully used in combination with transition metals to catalyze a wide range of asymmetric transformations. rsc.org The synthesis of chiral derivatives of 7H-Selenino(3,2-f)benzofuran-7-one could therefore open up new avenues in asymmetric catalysis.
| Chiral Catalyst Type | Reaction | Enantioselectivity | Reference |
| Chiral Bifunctional Selenide | Asymmetric Halocyclization | Good to High | researchgate.net |
| Chiral N,N'-dioxide-Cobalt(II) Complex | Asymmetric mdpi.comthieme-connect.com-Sigmatropic Rearrangement | up to 97% ee | mdpi.com |
| Chiral Selenide Ligands with Transition Metals | Various Asymmetric Transformations | High | rsc.orgthieme-connect.com |
Applications in Oxidation and Reduction Reactions
The redox-active nature of the selenium atom makes 7H-Selenino(3,2-f)benzofuran-7-one derivatives promising candidates as catalysts for oxidation and reduction reactions. nih.gov Organoselenium compounds can catalyze the oxidation of various functional groups, often using environmentally benign oxidants like hydrogen peroxide. researchgate.netmdpi.com For example, selenium dioxide has been used to catalyze the selective oxidation of anilines. researchgate.net
In the context of reductions, selenium-ligated transition metal complexes have been employed for the transfer hydrogenation of aldehydes, ketones, and other unsaturated substrates. researchgate.net The ability of the selenium ligand to modulate the electronic properties of the metal center is crucial for the efficiency of these catalytic systems. Therefore, derivatives of 7H-Selenino(3,2-f)benzofuran-7-one could find application as versatile redox catalysts, both as organocatalysts and as ligands in transition metal catalysis.
Mechanistic Studies of Molecular Interactions in Biological Systems Non Clinical Focus
Molecular Recognition and Binding Mechanisms of 7H-Selenino(3,2-f)benzofuran-7-one with Biomolecules
Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the molecular recognition and binding mechanisms of 7H-Selenino(3,2-f)benzofuran-7-one with biomolecules. While the broader class of organoselenium compounds has been a subject of interest for their biological activities, dedicated studies on this particular heterocyclic system are not available.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Detailed experimental or theoretical studies elucidating the specific intermolecular interactions, such as hydrogen bonding and π-π stacking, between 7H-Selenino(3,2-f)benzofuran-7-one and biological macromolecules have not been reported. The molecular structure suggests the potential for various non-covalent interactions, but these have not been empirically determined or modeled for this compound.
Computational Modeling of Molecular Docking with Biological Targets
A review of scientific databases indicates that computational molecular docking studies for 7H-Selenino(3,2-f)benzofuran-7-one with specific biological targets have not been published. Such studies are crucial for predicting binding affinities and modes of interaction, but this information is not yet available for this compound.
Enzyme Mimicry and Redox Activity of Seleno-heterocycles in Biochemical Processes
While seleno-heterocycles are known to exhibit enzyme-mimicking activities, particularly as mimics of glutathione peroxidase (GPx), and possess redox-modulating properties, specific studies on the enzyme mimicry and redox activity of 7H-Selenino(3,2-f)benzofuran-7-one are not found in the current body of scientific literature. The general reactivity of the selenium atom in heterocyclic scaffolds suggests potential for such activities, but this has not been experimentally verified for this specific molecule.
Bioinorganic Chemistry of Selenium in Fused Heterocyclic Compounds
The bioinorganic chemistry of selenium within fused heterocyclic systems like 7H-Selenino(3,2-f)benzofuran-7-one remains an area with limited exploration. Research into the coordination chemistry, selenium-specific metabolic pathways, and the role of the selenium atom in the biological context of this particular fused ring system has not been documented.
Structure-Activity Relationship (SAR) at a Molecular Level for Biological Relevance
Comprehensive Structure-Activity Relationship (SAR) studies for 7H-Selenino(3,2-f)benzofuran-7-one have not been published. SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, there is no available data correlating structural modifications with changes in biological efficacy at a molecular level.
Advanced Methodologies for Studying 7h Selenino 3,2 F Benzofuran 7 One
In Situ and Operando Characterization Techniques for Reaction Monitoring
Directly observing chemical transformations as they occur provides invaluable insight into reaction mechanisms, kinetics, and the formation of transient intermediates. For a multi-step synthesis typical of complex heterocycles like 7H-Selenino(3,2-f)benzofuran-7-one, in situ and operando spectroscopic techniques are indispensable. ontosight.ai
Detailed Research Findings: While specific studies applying in situ techniques to the synthesis of 7H-Selenino(3,2-f)benzofuran-7-one are not prevalent, the methodologies are widely used for analogous systems. Techniques such as real-time Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 77Se NMR, and Fourier-Transform Infrared (FTIR) spectroscopy allow researchers to track the consumption of reactants and the emergence of products without altering the reaction environment.
For selenium-containing heterocycles, 77Se NMR is a powerful tool for distinguishing between different selenium oxidation states and bonding environments, such as selenophenes and diselenide bridges. acs.org In a hypothetical synthesis of 7H-Selenino(3,2-f)benzofuran-7-one, one could monitor the characteristic shifts in the 77Se NMR spectrum to confirm the incorporation of selenium into the heterocyclic core and follow the progression of cyclization reactions. acs.orgnih.gov This real-time data is critical for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize byproduct formation.
Table 1: Potential In Situ Techniques for Monitoring Synthesis
| Technique | Information Gained | Relevance to Synthesis |
|---|---|---|
| Real-Time NMR (1H, 13C, 77Se) | Structural confirmation of intermediates and final product, reaction kinetics. acs.org | Tracks cyclization and selenium incorporation steps. acs.orgmdpi.com |
| In Situ FTIR/Raman | Monitoring of functional group transformations (e.g., C=O, C-Se). | Confirms key bond formations and consumption of starting materials. |
| UV-Vis Spectroscopy | Changes in conjugation and electronic structure. | Indicates the formation of the fused aromatic ring system. |
High-Throughput Screening and Combinatorial Chemistry for Derivative Synthesis
To explore the chemical space around the 7H-Selenino(3,2-f)benzofuran-7-one scaffold, high-throughput screening (HTS) and combinatorial chemistry offer a paradigm shift from traditional one-at-a-time synthesis. youtube.com These strategies focus on the rapid, parallel synthesis of a large library of related compounds (diversity-oriented synthesis) and subsequent screening for desired properties. youtube.com
Detailed Research Findings: The core principle of combinatorial chemistry involves systematically varying substituents on a common molecular scaffold. youtube.com For the 7H-Selenino(3,2-f)benzofuran-7-one core, one could envision modifying the benzofuran (B130515) ring or other accessible positions with a variety of functional groups (e.g., halogens, alkyl, aryl groups). This can be achieved using techniques like solid-phase synthesis, where the core molecule is attached to a resin bead, allowing for easy addition of reagents and purification of products. youtube.com
While specific combinatorial libraries for 7H-Selenino(3,2-f)benzofuran-7-one are not documented, the synthesis of diverse benzofuran derivatives is well-established, often employing transition metal-catalyzed cross-coupling reactions and multicomponent reactions that are amenable to a combinatorial format. numberanalytics.com Once a library of derivatives is synthesized, HTS methods can be employed to rapidly assess their biological activity (e.g., enzyme inhibition, anticancer effects) or material properties. mdpi.comnih.gov
Table 2: Combinatorial Approach to Derivative Synthesis
| Variable Position | Building Blocks (Examples) | Potential Reaction Types |
|---|---|---|
| Benzofuran Ring | Substituted phenols, boronic acids, alkynes. | Palladium-catalyzed cross-coupling, cyclization reactions. numberanalytics.comacs.org |
| Selenium Heterocycle | N/A (core structure) | N/A |
Integration of Machine Learning and Artificial Intelligence in Molecular Design and Synthesis
Machine learning (ML) and artificial intelligence (AI) are revolutionizing molecular design by accelerating the discovery of novel compounds with optimized properties. scholar9.comepfl.ch These computational tools can navigate the vast chemical space to identify promising candidates for synthesis, thereby reducing the time and cost associated with traditional trial-and-error approaches. scholar9.comchemrxiv.org
Detailed Research Findings: For a target like 7H-Selenino(3,2-f)benzofuran-7-one, ML models can be applied in several ways. Generative models can design novel derivatives by learning from the structural rules of existing chemical databases. scholar9.comgithub.io These models can generate vast numbers of virtual molecules built around the core selenino-benzofuran scaffold. pnnl.gov
Subsequently, predictive models, often known as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to forecast the properties of these newly generated molecules. pnnl.gov These properties can include biological activity against a specific target, solubility, or synthetic accessibility. chemrxiv.orgpnnl.gov By integrating these approaches, researchers can create a workflow that prioritizes a small number of highly promising derivatives for actual laboratory synthesis and testing. chemrxiv.org This data-driven process, sometimes called active learning, iteratively improves the model's predictions as new experimental data becomes available. chemrxiv.org
Table 3: Machine Learning Workflow in Molecular Design
| Step | ML/AI Technique | Purpose |
|---|---|---|
| 1. Idea Generation | Generative Models (e.g., GANs, VAEs) | Design novel derivatives of the core scaffold. scholar9.comgithub.io |
| 2. Property Prediction | Predictive Models (e.g., GNNs, Random Forest) | Screen virtual compounds for desired properties (e.g., bioactivity, low toxicity). chemrxiv.orgpnnl.gov |
| 3. Candidate Prioritization | Optimization Algorithms | Rank the most promising candidates for synthesis based on multiple parameters. pnnl.gov |
| 4. Synthesis & Testing | N/A (Experimental) | Synthesize and test the top-ranked candidates. |
| 5. Model Refinement | Active Learning | Use new experimental data to retrain and improve the predictive models. chemrxiv.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
